TLR7/8 agonist 4 hydroxy-PEG6-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 agonist 4 hydroxy-PEG6-acid: is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of TLR7/8 agonist 4 and a hydroxy-PEG6-acid linker . This compound is significant in the field of targeted cancer therapy due to its role in enhancing the delivery of cytotoxic agents to cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG6-acid. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet the standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG6-acid is used as a building block for the synthesis of complex molecules, particularly in the development of ADCs .
Biology: In biological research, the compound is used to study the activation of toll-like receptors (TLR7 and TLR8), which play a crucial role in the immune response .
Medicine: In medicine, this compound is utilized in the development of targeted cancer therapies. ADCs synthesized using this compound have shown promise in delivering cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of ADCs, which are essential for targeted cancer treatments .
Mécanisme D'action
Molecular Targets and Pathways: TLR7/8 agonist 4 hydroxy-PEG6-acid exerts its effects by activating toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are part of the innate immune system and play a critical role in recognizing pathogens and initiating immune responses . The activation of TLR7 and TLR8 leads to the production of cytokines and the activation of immune cells, which can enhance the body’s ability to target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but with a longer PEG linker.
TLR7/8 agonist 4 hydroxy-PEG4-acid: Similar in structure but with a shorter PEG linker.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG6-acid is unique due to its specific PEG6 linker, which provides an optimal balance between solubility and stability. This balance is crucial for the effective delivery of ADCs to target cells .
Propriétés
Formule moléculaire |
C33H52N6O8 |
---|---|
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H52N6O8/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41) |
Clé InChI |
LVMCECBSCGTIKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.